![molecular formula C22H22O4 B587993 [3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol-d5 CAS No. 1794960-44-3](/img/structure/B587993.png)
[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol-d5 (3,4-BBPE) is an organic compound with a unique structure that has been gaining interest in the scientific community due to its potential applications in various laboratory experiments. 3,4-BBPE is a derivative of phenyl ethanediol, which is an important intermediate in the synthesis of many organic compounds. It is also a chiral molecule, which means it can exist as two enantiomeric forms that are mirror images of each other. The d5 label indicates that the molecule contains deuterium atoms, which are heavier versions of hydrogen atoms. This makes it a useful tool for studying the effects of isotope substitution on the properties of molecules.
Applications De Recherche Scientifique
[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol-d5 has many potential applications in scientific research, such as in drug discovery and development, materials science, and biochemistry. It can be used as a chiral building block for the synthesis of other organic compounds, and its deuterated form can be used to study the effects of isotope substitution on the properties of molecules. It can also be used as a model compound to study the mechanism of action of enzymes and other biological molecules.
Mécanisme D'action
The mechanism of action of [3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol-d5 is not yet fully understood. However, it is believed that its effects are due to the presence of the benzyloxy groups, which can interact with the active sites of enzymes and other biological molecules. The presence of the deuterium atoms may also play a role in its mechanism of action, as they can alter the properties of the molecule and affect its interactions with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of [3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol-d5 are not yet fully understood. However, it is believed to have some potential effects on the activity of enzymes and other biological molecules. It has been shown to inhibit the activity of some enzymes, such as the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to have some potential anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using [3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol-d5 in laboratory experiments is that it is a chiral molecule, which makes it useful for the synthesis of other chiral compounds. Its deuterated form also makes it useful for studying the effects of isotope substitution on the properties of molecules. However, there are some limitations to its use in laboratory experiments, such as the fact that it is not very soluble in water and its effects on enzymes and other biological molecules are not yet fully understood.
Orientations Futures
There are many potential future directions for the research and application of [3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol-d5. One potential direction is to further study its mechanism of action and its effects on enzymes and other biological molecules. It could also be used in the synthesis of other chiral compounds, and its deuterated form could be used to study the effects of isotope substitution on the properties of molecules. Additionally, it could be used as a model compound to study the effects of drug molecules on biological systems. Finally, it could be used in materials science applications, such as the synthesis of polymers or other materials with unique properties.
Méthodes De Synthèse
[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol-d5 can be synthesized through a process called Wittig olefination. This reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide to form a new carbon-carbon double bond. In this case, the aldehyde used is benzaldehyde and the phosphonium ylide is diphenylphosphonium bromide. This reaction is carried out in the presence of a base such as potassium carbonate and yields [3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol-d5 as the major product. The reaction can be further optimized by using a catalyst such as titanium(IV) isopropoxide.
Propriétés
IUPAC Name |
1,1-dideuterio-2-[2,3,6-trideuterio-4,5-bis(phenylmethoxy)phenyl]ethane-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O4/c23-14-20(24)19-11-12-21(25-15-17-7-3-1-4-8-17)22(13-19)26-16-18-9-5-2-6-10-18/h1-13,20,23-24H,14-16H2/i11D,12D,13D,14D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPSTLDQFNUXKF-HQMUZNGPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(CO)O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(C([2H])([2H])O)O)[2H])OCC2=CC=CC=C2)OCC3=CC=CC=C3)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![beta-D-Galp-(1->3)-[beta-D-GlcpNAc-(1->6)]-alpha-D-GalpNAc](/img/structure/B587913.png)

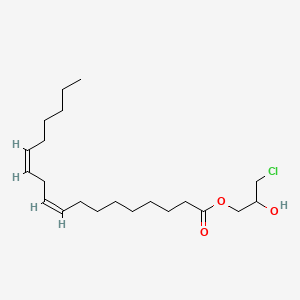
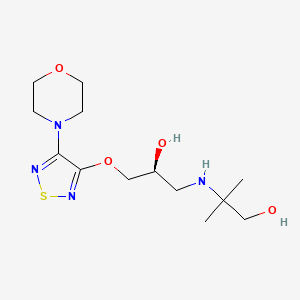

![(3R)-Methyl-2-[2-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethyl]cyclohexanone (Mixture of Diastereomers)](/img/structure/B587922.png)
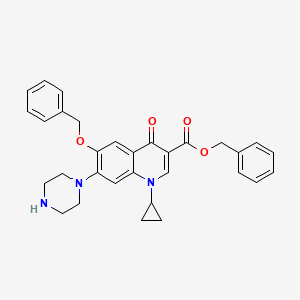


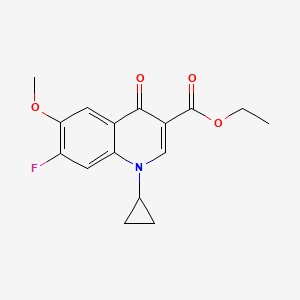
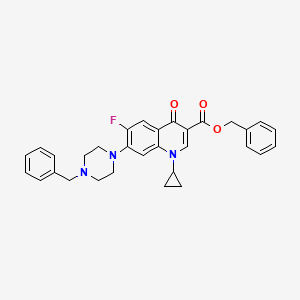
![5-methyl-1-propyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B587932.png)
